molecular formula C15H14ClFN2O2 B2398589 N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide CAS No. 1436161-69-1

N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide

Cat. No.: B2398589
CAS No.: 1436161-69-1
M. Wt: 308.74
InChI Key: PIZOBKDTZGBLSN-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide is a synthetic small molecule provided for Research Use Only (RUO). This compound belongs to the pyridine-3-carboxamide class, a group noted for diverse biological activities in research applications . Pyridinecarboxamides have demonstrated significant potential in agrochemical research, particularly as a template for developing novel antibacterial agents. Structural analogs have shown efficacy against challenging plant pathogens like Ralstonia solanacearum , which causes bacterial wilt in important crops . The molecular structure, featuring a 6-fluoropyridine ring linked via a carboxamide group to a 2-(4-chlorophenyl)-2-methoxyethyl chain, is designed for exploration in structure-activity relationship (SAR) studies. The chlorine and fluorine substituents are common in medicinal and agrochemistry for modulating the molecule's electronic properties, lipophilicity, and metabolic stability . Researchers are investigating this compound's potential to interact with various enzymatic targets. Molecular docking studies on similar pyridine-3-carboxamide analogs suggest potential binding modes with specific protein active sites, which is valuable for hit-to-lead optimization campaigns . This chemical is intended for use in biochemical assays, in vitro screening, and as a building block for further synthetic elaboration. It is strictly for laboratory research and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2/c1-21-13(10-2-5-12(16)6-3-10)9-19-15(20)11-4-7-14(17)18-8-11/h2-8,13H,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZOBKDTZGBLSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CN=C(C=C1)F)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 4-chlorophenyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to form the 4-chlorophenyl intermediate.

    Introduction of the methoxyethyl group: The intermediate is then reacted with methoxyethylamine under controlled conditions to introduce the methoxyethyl group.

    Formation of the fluoropyridine carboxamide: The final step involves the reaction of the intermediate with 6-fluoropyridine-3-carboxylic acid in the presence of a coupling agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridine moiety, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Analysis

Pyridine Core Modifications
  • Target Compound :
    • 6-Fluoro : Enhances electronegativity and may influence binding interactions.
    • 3-Carboxamide : Provides hydrogen-bonding capability.
  • Analogues: : Features a 5-cyano, 6-thioether, and 2-methyl substituents on the pyridine ring, alongside a 4-methoxyphenyl group. The thioether and cyano groups increase hydrophobicity and electronic complexity . : Utilizes a fused furo[2,3-b]pyridine core with fluorophenyl and trifluoroethylamino substituents, which may enhance π-π stacking and metabolic stability .
Carboxamide Side Chain Variations
  • Target Compound :
    • The side chain includes a 4-chlorophenyl group (lipophilic anchor) and a methoxyethyl linker (polar flexibility).
  • Analogues :
    • : Benzothiazole-acetamide derivatives (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide) replace the pyridine core with benzothiazole, altering aromatic interactions .
    • : A naphthyridine-acetamide with difluorophenyl and trifluoromethyl groups, suggesting enhanced steric bulk and fluorophilic interactions .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Potential Impact on Properties
Target Compound ~334.8 6-Fluoro, 3-carboxamide, 2-(4-chlorophenyl)-2-methoxyethyl Moderate lipophilicity, H-bond donor/acceptor
~575.4 5-Cyano, 6-thioether, 4-methoxyphenyl, 2-methyl High hydrophobicity, steric hindrance
(Benzothiazole analogue) ~348.8 Benzothiazole core, 4-chlorophenyl, methoxy Enhanced aromatic interactions
(Furopyridine analogue) ~567.5 Furopyridine core, fluorophenyl, trifluoroethylamino Improved metabolic stability, fluorophilic effects

Crystallographic and Analytical Techniques

  • Target Compound : Structure determination likely employs SHELXL () or SIR97 () for refinement, with ORTEP-3 () for graphical representation .
  • Analogues: Ring puckering analysis () may apply to non-planar heterocycles in analogues like furopyridines .

Key Differentiators of the Target Compound

Unique Side Chain : The 2-(4-chlorophenyl)-2-methoxyethyl group balances lipophilicity and polarity, distinguishing it from bulkier analogues (e.g., ) or simpler acetamides ().

Pyridine Core Simplicity : Unlike fused heterocycles (e.g., furopyridine in ), the pyridine core may favor simpler synthesis and tunability.

Fluorine Positioning : The 6-fluoro substituent offers strategic electronic effects absent in analogues with alternative halogenation (e.g., 4-chlorophenyl in ).

Biological Activity

N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Formula C16H16ClFN2O2\text{Chemical Formula }C_{16}H_{16}ClFN_{2}O_{2}

This compound features a pyridine ring substituted with a methoxyethyl group and a chlorophenyl moiety, which contributes to its biological properties.

Research indicates that this compound exhibits several mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, which is critical for its potential therapeutic applications. For instance, it may target specific kinases involved in cancer progression.
  • Antiviral Activity : Preliminary studies suggest that this compound could inhibit viral replication, particularly against human adenoviruses (HAdV), showcasing its potential as an antiviral agent .
  • Antimicrobial Effects : It has demonstrated activity against several bacterial strains, indicating its potential as an antibacterial agent .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. In vitro assays have shown that the compound induces apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting tumor growth.

Study Cell Line IC50 (µM) Mechanism
Study 1A549 (Lung)0.5Apoptosis induction
Study 2MCF-7 (Breast)0.8Cell cycle arrest

Antiviral Activity

In a recent study, the compound was evaluated for its antiviral properties against HAdV. It exhibited a promising IC50 value indicating strong antiviral activity while maintaining low cytotoxicity levels.

Parameter Value
IC50 (HAdV)0.27 µM
CC50 (Cytotoxicity)156.8 µM

Case Studies

  • In Vivo Efficacy : A study conducted on animal models showed that administration of this compound resulted in significant tumor reduction compared to control groups. The maximum tolerated dose was determined to be 150 mg/kg, suggesting a favorable safety profile for further development.
  • Mechanistic Insights : Docking studies revealed that the compound interacts with specific amino acid residues in target proteins, elucidating its potential binding sites and mechanisms of action .

Q & A

Q. What synthetic methodologies are established for N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide, and how are yields optimized?

Synthesis involves multi-step reactions, including condensation of fluoropyridine precursors with chlorophenyl derivatives. Key steps:

  • Carboxamide bond formation using coupling reagents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane.
  • Temperature control (0–25°C) to stabilize intermediates.
  • Stoichiometric optimization (e.g., 1.2 equivalents of 4-chlorophenyl reactants). Purification via silica gel chromatography (ethyl acetate/hexane gradient) yields >75% purity .

Q. Which analytical techniques are critical for structural validation?

  • NMR spectroscopy (1H^1H, 13C^{13}C) confirms substituent positions and stereochemistry.
  • X-ray crystallography resolves 3D geometry, aligning with Acta Crystallographica bond parameters (e.g., C-Cl bond: 1.74 Å, C-F: 1.34 Å) .
  • High-resolution mass spectrometry (HRMS-ESI) verifies molecular weight (e.g., m/z 378.0845 [M+H]+^+) .

Q. What safety protocols are mandated for laboratory handling?

Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Protocols include:

  • PPE: Nitrile gloves, lab coats, and fume hoods.
  • Storage: Airtight containers at –20°C.
  • Emergency measures: Immediate water rinsing for skin contact and medical consultation for inhalation .

Advanced Research Questions

Q. How can target-specific biological activity be distinguished from off-target effects?

  • Affinity proteomics : Biotinylated analogs for pull-down assays + LC-MS/MS identification.
  • CRISPR-Cas9 knockouts validate target dependency in cellular models.
  • Kinome-wide screening (e.g., Eurofins Panlabs® panels) quantifies off-target inhibition .

Q. How are contradictions between in vitro and in vivo efficacy data resolved?

  • Pharmacokinetic profiling : LC-MS quantifies parent compound and metabolites in plasma/tissue.
  • Species-specific metabolism : Human hepatocyte vs. rodent liver microsome comparisons.
  • Serum-adjusted assays : Mimic physiological conditions (e.g., 10% FBS in media) .

Q. What computational strategies predict binding affinity and selectivity?

  • Molecular docking : AutoDock Vina/Glide with homology-modeled targets (e.g., kinase domains).
  • Molecular dynamics (MD) : 100-ns simulations assess binding stability (RMSD < 2.0 Å).
  • Free Energy Perturbation (FEP) : Calculates ΔΔG for substituent modifications (e.g., –OH vs. –OCH3_3) .

Q. How are structure-activity relationship (SAR) studies designed to enhance pharmacological properties?

  • Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy modifications.
  • Physicochemical profiling : LogP (HPLC) and kinetic solubility (shake-flask method).
  • Isogenic cell lines : Test against targets with point mutations (e.g., T790M in kinases) .

Q. Which stability-indicating methods assess purity under storage conditions?

  • HPLC-UV/ELS : Detects degradation products (e.g., methoxyethyl hydrolysis) at 0.1% levels.
  • Forced degradation : Heat (60°C/14 days), light (1.2 million lux-hours), and pH extremes.
  • Kinetic solubility : PBS (pH 7.4) and simulated gastric fluid (pH 1.2) comparisons .

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